molecular formula C15H22N2O3 B3102231 (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1416134-47-8

(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No.: B3102231
CAS No.: 1416134-47-8
M. Wt: 278.35
InChI Key: HJFGESFJQKOOEY-KGLIPLIRSA-N
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Description

(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a chemical compound with the molecular formula C22H26N2O7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyloxyamine and ethyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce benzyl derivatives .

Scientific Research Applications

(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The piperidine ring provides structural rigidity, which can enhance the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
  • (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate

Uniqueness

(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds with different ester groups. This structural variation can lead to differences in biological activity and chemical behavior .

Properties

IUPAC Name

ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFGESFJQKOOEY-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
Reactant of Route 2
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
Reactant of Route 3
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
Reactant of Route 4
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
Reactant of Route 5
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate

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